Acridine, chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Vorbereitungsmethoden
1-Chloroacridine can be synthesized through various methods. One common synthetic route involves the chlorination of acridine. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under reflux conditions . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Chloroacridine undergoes several types of chemical reactions, including:
Common reagents used in these reactions include potassium cyanide (KCN) for cyano substitution and various reducing agents for reduction reactions . Major products formed from these reactions include acridinic acid and various substituted acridines .
Wissenschaftliche Forschungsanwendungen
1-Chloroacridine and its derivatives have numerous scientific research applications:
Wirkmechanismus
The primary mechanism of action of 1-chloroacridine involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved include DNA and various enzymes associated with DNA processing .
Vergleich Mit ähnlichen Verbindungen
1-Chloroacridine is unique among acridine derivatives due to its specific substitution pattern. Similar compounds include:
Amsacrine (m-AMSA): An anticancer agent that also intercalates DNA and inhibits topoisomerase.
Triazoloacridone (C-1305): Another DNA intercalator with anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its antitumor activity.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities .
Eigenschaften
CAS-Nummer |
91311-48-7 |
---|---|
Molekularformel |
C13H8ClN |
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
InChI-Schlüssel |
VIZLMXQJBOYAIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.